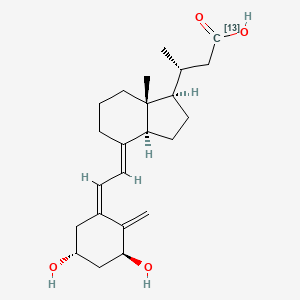
DACN(Tos)*HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DACN(Tos)*HCl, also known as N-Diethylcarbamoyl-L-tosyl-L-phenylalanine-HCl, is a synthetic derivative of the amino acid L-phenylalanine. It is a highly potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5) and is used in scientific research to study the effects of mGluR5 stimulation. DACN(Tos)*HCl is an important tool for understanding the role of mGluR5 in various physiological processes, including learning and memory, cognition, and neurodegenerative diseases.
科学的研究の応用
DACN(Tos)*HCl has been widely used in scientific research to study the effects of mGluR5 stimulation. It has been used in studies to investigate the role of mGluR5 in learning and memory, cognition, and neurodegenerative diseases. It has also been used to investigate the effects of mGluR5 stimulation on various cellular processes such as gene expression, protein phosphorylation, and calcium signaling.
作用機序
DACN(Tos)*HCl acts as a highly selective agonist of the mGluR5 receptor. It binds to the mGluR5 receptor and activates it, leading to the activation of downstream signaling pathways. These pathways then lead to a variety of physiological responses, including changes in gene expression, protein phosphorylation, and calcium signaling.
Biochemical and Physiological Effects
DACN(Tos)*HCl has been shown to have a variety of biochemical and physiological effects when used to activate the mGluR5 receptor. It has been shown to increase the activity of the enzyme cAMP-dependent protein kinase A (PKA), which is involved in a variety of cellular processes such as gene expression, protein phosphorylation, and calcium signaling. It has also been shown to increase the expression of the immediate early gene Arc, which is involved in learning and memory. Additionally, it has been shown to increase the levels of the neurotransmitter glutamate in the brain, which is involved in a variety of cognitive processes.
実験室実験の利点と制限
DACN(Tos)*HCl has several advantages for use in laboratory experiments. It is a highly selective agonist of the mGluR5 receptor, making it ideal for studying the effects of mGluR5 stimulation. It is also highly potent, with a low EC50 value, making it ideal for studying the effects of low concentrations of the drug. Additionally, it is relatively easy to synthesize, making it a cost-effective tool for laboratory experiments.
One limitation of DACN(Tos)*HCl is that it is not a natural agonist of the mGluR5 receptor. This means that the effects of the drug may not be the same as those of a natural agonist, and it may not be suitable for studying the effects of natural agonists. Additionally, its effects may be limited to the mGluR5 receptor, and it may not be suitable for studying the effects of other receptors.
将来の方向性
The use of DACN(Tos)*HCl in scientific research has opened up many potential future directions. One potential direction is to use DACN(Tos)*HCl to study the effects of mGluR5 stimulation on various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, DACN(Tos)*HCl could be used to investigate the effects of mGluR5 stimulation on addiction and reward pathways. Finally, DACN(Tos)*HCl could be used to study the effects of mGluR5 stimulation on various physiological processes, such as pain perception, inflammation, and immunity.
合成法
DACN(Tos)*HCl is synthesized by a multi-step process starting with the reaction of L-phenylalanine with diethylcarbamoyl chloride in the presence of pyridine. The resulting carbamate is then reacted with tosyl chloride in the presence of benzotriazole and dimethylformamide. The final reaction product is then purified by crystallization, resulting in the formation of DACN(Tos)*HCl.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-13-5-7-14(8-6-13)19(17,18)16-11-3-2-9-15-10-4-12-16;/h5-8,15H,4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZOSSXITQXUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC#CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DACN(Tos)*HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[N,N-dibutylbenzenamine], 95%](/img/structure/B6286217.png)

![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)





![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)



